![molecular formula C19H20N4O2S B2370820 N-间甲苯基-2-((8-甲基-4-氧代-4H-吡啶并[1,2-a][1,3,5]三嗪-2-基)硫代)乙酰胺 CAS No. 896329-25-2](/img/structure/B2370820.png)

N-间甲苯基-2-((8-甲基-4-氧代-4H-吡啶并[1,2-a][1,3,5]三嗪-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

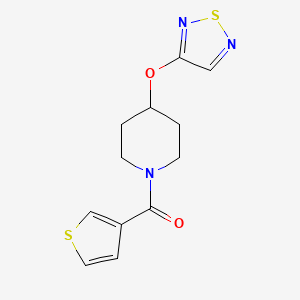

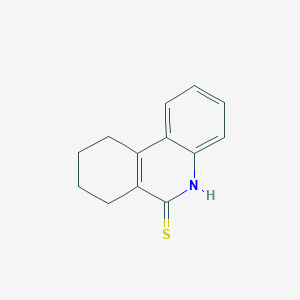

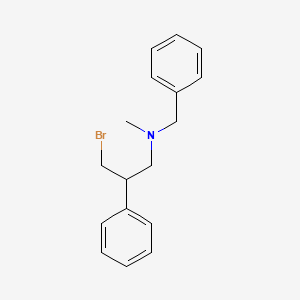

“N-mesityl-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide” is a chemical compound with the linear formula C26H25N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing a pyridine ring fused with a pyrimidine ring . This core is substituted with various functional groups, including an 8-methyl group, a 4-oxo group, and a 2-thioacetamide group .科学研究应用

N-Heterocyclic Carbene (NHC) Catalysis

The N-mesityl group plays a crucial role in NHC-catalyzed reactions. NHCs are powerful organocatalysts used in various transformations. Specifically, reactions involving α-functionalized aldehydes, such as annulations, oxidations, and redox processes, proceed more rapidly when N-mesityl-substituted NHCs are employed . The presence of ortho-substituted aromatics in the mesityl group enhances the reactivity. Mechanistic studies reveal that the N-mesityl group renders the initial addition of NHC to the aldehyde irreversible, leading to faster formation of the Breslow intermediate. Researchers use this insight to design and select effective NHC catalysts for diverse reactions.

Optoelectronic Devices: Mesitylated Trityl Radicals

Neutral π-radicals with no energetically low-lying non-emissive states are promising for optoelectronic applications. Mesitylated trityl radicals, which incorporate the N-mesityl group, serve as a platform for doublet emission. These radicals exhibit potential as light emitters in devices due to their unique electronic properties . Researchers investigate their photophysical behavior and explore their utility in organic light-emitting diodes (OLEDs) and other optoelectronic systems.

未来方向

属性

IUPAC Name |

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-11-5-6-23-15(9-11)20-18(22-19(23)25)26-10-16(24)21-17-13(3)7-12(2)8-14(17)4/h5-9H,10H2,1-4H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIGSWYKUGJAFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370740.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2370743.png)

![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)